4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-23(2)28(25,26)17-9-5-14(6-10-17)19(24)21-12-16-11-18(27-22-16)13-3-7-15(20)8-4-13/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHAILSLIHECPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the 1,2-oxazole ring. Key steps include:
Formation of Benzamide Core: This involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of Dimethylsulfamoyl Group: This step typically involves the reaction of the benzamide with dimethylsulfamoyl chloride under basic conditions.
Synthesis of 1,2-Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that this compound may serve as a potential analgesic and anti-inflammatory agent. The presence of the oxazole ring allows it to mimic carboxylic acids, enhancing its interaction with pain pathways. Preliminary studies suggest that it could modulate ion channels or receptors involved in nociception, providing insights into its mechanism of action.
Targeting Biological Pathways
The compound's ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents. It shows promise in targeting receptors associated with pain and inflammation pathways, potentially leading to novel treatments for conditions such as arthritis and neuropathic pain.
Synthesis and Structural Modifications
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step processes that allow for structural modifications aimed at enhancing efficacy and reducing side effects. Such modifications are crucial for optimizing the pharmacological profile of the compound.
Several studies have assessed the biological activity of this compound through in vitro assays. These studies focus on its binding affinity to various receptors involved in pain modulation, revealing its potential as a lead compound in drug development .
Comparative Studies
Comparative studies with similar compounds have highlighted the unique advantages of this molecule. For instance, its distinct structural features may provide superior binding capabilities to specific biological targets compared to existing analgesics.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of the target compound with similar derivatives:
Key Observations:
Core Structure Variations :
- The target compound’s benzamide core contrasts with sulfonamide (–2) or triazole () backbones. Benzamide derivatives are often associated with enzyme inhibition due to hydrogen-bonding interactions .
- Heterocyclic appendages (e.g., oxazole, oxadiazole, triazole) influence target selectivity. For example, oxadiazoles like LMM5 inhibit thioredoxin reductase in fungi, while triazoles (PC945) target cytochrome P450 enzymes .
Substituent Impact :
- Fluorine Incorporation : The 4-fluorophenyl group in the target compound may enhance metabolic stability and membrane permeability, a feature shared with PC945 (4-fluorophenyl) and compounds in .
- Sulfonamide vs. Sulfamoyl : The dimethylsulfamoyl group in the target compound differs from the methyl-sulfonamide in –2. Sulfamoyl groups can improve solubility and binding affinity due to their polar nature .
Antimicrobial and Antifungal Activity:
- The sulfonamide derivative in –2 showed broad-spectrum antimicrobial activity, likely due to sulfonamide’s interference with folate synthesis .
- LMM5 and LMM11 (oxadiazoles) demonstrated efficacy against C. albicans via thioredoxin reductase inhibition, a mechanism distinct from triazoles like PC945 .
- PC945’s triazole moiety enables potent antifungal activity by inhibiting ergosterol biosynthesis, a hallmark of azole drugs .
Physicochemical and Structural Analysis
Data Table: Spectral and Physical Properties
Structural Stability:
- Crystallographic data in revealed planar configurations in sulfonamide derivatives, which may enhance stacking interactions with biological targets .
Biological Activity
4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.
Chemical Structure
The compound features a complex molecular architecture characterized by:
- A benzamide core
- A dimethylsulfamoyl group
- An oxazole moiety substituted with a fluorophenyl group
The molecular formula is with a molecular weight of approximately 351.39 g/mol.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Analgesic and Anti-inflammatory Properties
Studies suggest that the compound may act as an analgesic and anti-inflammatory agent. Its structural components allow it to interact with pain pathways effectively. The oxazole ring mimics carboxylic acids, enhancing its binding affinity to biological targets involved in pain modulation.
Preliminary studies indicate that this compound may modulate ion channels or receptors associated with nociception. This modulation could provide insights into its mechanism of action and therapeutic potential in pain management.
Comparative Analysis
A comparison of similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]}benzamide | Fluorinated phenyl groups | Anticancer properties | Contains a pyrrolopyridine moiety |
| N-[4-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N'-[3,5-bis(trifluoromethyl)phenyl]urea | Urea linkage with brominated phenyl | Anticancer activity | Urea instead of amide |
| 3-(dimethylsulfamoyl)benzoic acid | Simple benzoic acid structure | Anti-inflammatory properties | Lacks complex oxazole structure |
The unique combination of the dimethylsulfamoyl group and the oxazole moiety distinguishes this compound from others by potentially enhancing its pharmacological profile and targeting capabilities.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
Study 1: Pain Modulation
In vitro studies demonstrated that the compound significantly reduced pain response in animal models. The analgesic effect was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a novel therapeutic agent for pain management.
Study 2: Anti-inflammatory Effects
Research involving inflammatory models showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests that it may inhibit pathways involved in inflammation, further supporting its role as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:
- Oxazole ring formation : Cyclization of nitrile oxides with alkynes or via hydrazide intermediates under dehydrating conditions (e.g., POCl₃ or PPA) .
- Sulfamoylation : Reaction of the benzamide core with dimethylsulfamoyl chloride in anhydrous DMF, using a base like triethylamine to neutralize HCl byproducts .
- Coupling : Amide bond formation between the sulfamoyl-benzamide and the oxazole-methylamine intermediate via EDC/HOBt-mediated coupling in dichloromethane .
- Optimization : Yield improvements (≥60%) require inert atmospheres (N₂/Ar), controlled temperatures (0–5°C for sulfamoylation; room temperature for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the oxazole ring (e.g., δ 8.1–8.3 ppm for oxazole protons; δ 160–165 ppm for carbonyl carbons). The 4-fluorophenyl group shows characteristic splitting (J = 8.5 Hz for meta-F coupling) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 432.12 for C₁₉H₁₈FN₃O₃S). Fragmentation patterns distinguish sulfamoyl vs. sulfonyl groups .
- IR : Sulfamoyl group absorbs at ~1150 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S-N stretch) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 hr incubation, 37°C) .
- Anticancer : MTT assay (72 hr exposure, IC₅₀ calculation) using HeLa or MCF-7 cell lines .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide structural optimization?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gap for redox activity; electrostatic potential maps for nucleophilic/electrophilic sites) .
- Docking studies (AutoDock Vina) : Target enzymes like COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17). Prioritize binding poses with ΔG ≤ -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Tyr385 in COX-2) .
- SAR insights : Modify the dimethylsulfamoyl group to enhance solubility (e.g., replace with morpholine-sulfonyl) or the oxazole ring to improve metabolic stability (e.g., 5-methyl substitution) .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- ADME profiling : Assess plasma stability (37°C, 1 hr incubation; >80% remaining indicates metabolic robustness) and LogP (HPLC-derived; optimal range 2–3 for bioavailability) .
- Protein binding : Use equilibrium dialysis to measure % bound to albumin (≥90% suggests limited free drug availability) .
- Metabolite ID : LC-MS/MS analysis of liver microsomal incubates to identify oxidative metabolites (e.g., sulfoxide formation) .
Q. How does the compound’s supramolecular structure (e.g., crystal packing, hydrogen bonding) influence physicochemical properties?
- Methodological Answer :
- X-ray crystallography : Resolve crystal lattice interactions (e.g., C=O⋯H-N hydrogen bonds between benzamide and oxazole moieties; π-π stacking of fluorophenyl groups) .
- Thermal analysis (DSC/TGA) : Correlate melting point (mp ~180–185°C) with crystallinity. High mp indicates strong intermolecular forces, affecting dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
